2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide is an organic compound that features a benzylthio group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzylthiol, followed by nucleophilic substitution with the acetamide derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)acetamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(2-(furan-3-yl)ethyl)acetamide: Lacks the benzylthio group, reducing its potential biological activity.
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
Uniqueness
2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide is unique due to the presence of both the benzylthio group and the furan ring. This combination provides a distinct set of chemical reactivities and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(furan-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-8-6-13-7-9-18-10-13)12-19-11-14-4-2-1-3-5-14/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWDXFVNSMWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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